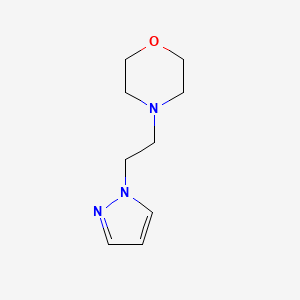

4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader exploration of morpholine-containing heterocyclic compounds that began gaining prominence in the early 21st century. Morpholine derivatives have been recognized as versatile moieties and privileged pharmacophores with wide ranges of pharmacological activities due to different mechanisms of action. The specific synthesis and characterization of this compound represents part of systematic efforts to create hybrid molecules combining multiple heterocyclic systems to enhance therapeutic potential.

The historical context of this compound is rooted in the established significance of both morpholine and pyrazole ring systems in medicinal chemistry. Morpholine, first described by Ludwig Knorr who incorrectly believed it to be part of the structure of morphine, has evolved into a fundamental building block for pharmaceutical development. Simultaneously, pyrazole derivatives have been recognized as unique heterocyclic molecules exerting broad ranges of biological activities including analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticides, fungicides, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme inhibitory and estrogen receptor ligand activity.

The emergence of morpholine-connected pyrazole derivatives gained momentum through research efforts focused on developing new synthetic methodologies. Simple and convenient one-pot four-component synthesis approaches for morpholine-connected pyrazolidine derivatives were developed using direct metal-free catalysis, demonstrating the growing interest in these hybrid systems. These developments established the foundation for more sophisticated derivatives like this compound.

Nomenclature and Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as a morpholine derivative bearing a pyrazolylethyl substituent at the nitrogen atom. The compound carries the Chemical Abstracts Service registry number 1111096-05-9, which serves as its unique identifier in chemical databases. The molecular formula is established as C₉H₁₅N₃O with a molecular weight of 181.24 grams per mole.

The compound belongs to several important chemical classifications. Primarily, it is categorized as a morpholine derivative, placing it within the class of saturated six-membered heterocycles containing both nitrogen and oxygen atoms. Simultaneously, it is classified as a pyrazole derivative due to the presence of the five-membered diazole ring system. The structural arrangement creates a bis-heterocyclic compound that bridges two major classes of nitrogen-containing heterocycles.

From a functional group perspective, the compound contains both amine and ether functionalities inherited from the morpholine ring system. The pyrazole moiety contributes additional nitrogen functionality, creating a molecule with multiple potential coordination sites and hydrogen bonding capabilities. The ethyl linker connecting these two heterocyclic systems provides conformational flexibility while maintaining sufficient separation to minimize steric interactions between the ring systems.

The Simplified Molecular Input Line Entry System representation for this compound is recorded as N1(CCN2N=CC=C2)CCOCC1, which provides a linear notation describing the complete molecular connectivity. This notation system enables computerized chemical database searches and structural comparisons across related compounds.

General Structural Features

The molecular architecture of this compound exhibits distinctive structural characteristics that define its chemical behavior and potential applications. The compound features a morpholine ring as the central structural unit, which is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms positioned at the 1 and 4 positions respectively. This heterocycle adopts a chair conformation similar to cyclohexane, with the heteroatoms introducing specific electronic and steric effects.

The morpholine ring system contributes significant structural stability and provides both amine and ether functional groups within a single cyclic framework. The nitrogen atom in the morpholine ring acts as a secondary amine, capable of participating in hydrogen bonding and serving as a nucleophilic center for various chemical transformations. The oxygen atom contributes ether functionality, influencing the overall polarity and solubility characteristics of the molecule.

Connected to the morpholine nitrogen through an ethyl linker is a 1H-pyrazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 2 positions. The pyrazole ring contributes aromatic character to the molecule and provides additional sites for molecular interactions. The nitrogen atoms in the pyrazole ring exhibit different chemical properties, with the nitrogen at position 2 having a non-Hückel lone pair that is more reactive towards electrophiles, while the nitrogen at position 1 is generally less reactive but can be deprotonated under basic conditions.

The ethyl linker connecting the morpholine and pyrazole rings provides conformational flexibility while maintaining sufficient length to minimize steric interactions between the two heterocyclic systems. This structural arrangement allows both ring systems to maintain their optimal conformations and electronic properties while enabling potential cooperative effects in molecular recognition and binding events.

| Structural Component | Chemical Properties | Functional Significance |

|---|---|---|

| Morpholine Ring | Six-membered saturated heterocycle | Provides amine and ether functionality |

| Pyrazole Ring | Five-membered aromatic heterocycle | Contributes aromatic character and additional nitrogen sites |

| Ethyl Linker | Flexible aliphatic chain | Enables conformational adaptability |

| Overall Molecular Weight | 181.24 g/mol | Suitable for drug-like properties |

Significance in Heterocyclic Chemistry

This compound represents a significant example of hybrid heterocyclic design in modern medicinal chemistry and materials science. The compound exemplifies the strategic combination of two privileged heterocyclic scaffolds to create molecules with enhanced properties and broader application potential. This approach to molecular design has become increasingly important in pharmaceutical research, where the combination of multiple pharmacophores can lead to improved potency, selectivity, and pharmacokinetic profiles.

The morpholine component of the molecule contributes to its significance as a versatile pharmacophore. Morpholine rings are known to enhance the potency of molecules through molecular interactions with target proteins, particularly kinases, and can modulate pharmacokinetic properties. The ability of morpholine to serve as both a hydrogen bond donor and acceptor makes it valuable for optimizing molecular interactions with biological targets. Additionally, the morpholine ring often improves solubility and bioavailability characteristics compared to purely hydrocarbon-based structures.

The pyrazole moiety adds complementary significance through its well-established role in medicinal chemistry. Pyrazole derivatives are found in numerous pharmaceutical agents and are recognized for their diverse biological activities. The aromatic nature of the pyrazole ring provides opportunities for π-π stacking interactions and contributes to molecular rigidity that can enhance binding affinity to target proteins. The multiple nitrogen atoms in the pyrazole ring offer additional coordination sites for metal complexation and hydrogen bonding interactions.

The combination of morpholine and pyrazole functionalities in a single molecule creates opportunities for multitarget interactions and enhanced biological activity. Research has demonstrated that morpholine-connected pyrazole derivatives can exhibit superior antimicrobial and antifungal activities compared to individual components. The synergistic effects of these combined heterocycles represent an important advancement in heterocyclic chemistry design principles.

From a synthetic chemistry perspective, this compound serves as an important intermediate for further chemical elaboration. The compound can be synthesized through well-established methods involving the alkylation of morpholine with appropriately substituted pyrazole derivatives. The synthetic accessibility of this compound and its analogs makes it valuable for structure-activity relationship studies and lead compound optimization programs.

| Heterocyclic Component | Contribution to Significance | Research Applications |

|---|---|---|

| Morpholine Ring | Privileged pharmacophore with kinase interactions | Drug design and pharmacokinetic optimization |

| Pyrazole Ring | Diverse biological activities and metal coordination | Antimicrobial agents and coordination chemistry |

| Hybrid Structure | Synergistic effects and multitarget potential | Structure-activity relationship studies |

| Synthetic Accessibility | Reliable synthetic methods available | Lead compound development |

Eigenschaften

IUPAC Name |

4-(2-pyrazol-1-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-10-12(3-1)5-4-11-6-8-13-9-7-11/h1-3H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTZLKMWNRZIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675198 | |

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-05-9 | |

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution of 4-(2-Chloroethyl)morpholine with Pyrazole Derivatives

One of the most direct and commonly reported methods for synthesizing 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine involves nucleophilic substitution reactions between 4-(2-chloroethyl)morpholine and pyrazole or its substituted derivatives.

-

- The reaction typically uses potassium carbonate (K2CO3) as a base to deprotonate the pyrazole, enhancing its nucleophilicity.

- The solvent is often N,N-dimethylformamide (DMF), which dissolves both reactants and base effectively.

- The mixture is stirred at elevated temperatures around 90 °C for extended periods (e.g., 12 hours) to ensure complete substitution.

Example Synthesis (from 4-iodo-1H-pyrazole):

- 4-iodo-1H-pyrazole (1.03 mmol) and 4-(2-chloroethyl)morpholine (1.55 mmol) are combined in DMF (5 mL) with K2CO3 (3.09 mmol).

- After stirring at 90 °C for 12 hours, the reaction mixture is diluted with water and extracted with ethyl acetate.

- Organic layers are washed, dried, filtered, and concentrated to yield the target compound as a white solid with a yield of approximately 78%.

- Mass spectrometry confirms the product with an [M+H]+ peak at m/z 308.2 (calculated 308.0) for the iodinated derivative, indicating successful substitution.

| Parameter | Details |

|---|---|

| Reactants | 4-(2-chloroethyl)morpholine, 4-iodo-1H-pyrazole |

| Base | Potassium carbonate (K2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20 °C to 90 °C |

| Reaction Time | 12 hours |

| Yield | ~78% |

| Workup | Water dilution, ethyl acetate extraction, drying over Na2SO4 |

This method is versatile and can be adapted to different pyrazole derivatives, allowing substitution at various positions on the pyrazole ring.

Cyclocondensation and Sonication Methods for Pyrazole Ring Formation

The pyrazole nucleus itself is often synthesized via cyclocondensation reactions, which can precede the attachment to morpholine.

Sonication-Assisted Synthesis :

- A green and efficient method involving the cyclization of cyanides with hydrazine hydrate under ultrasonic irradiation.

- The process enhances reaction rates and yields, providing pyrazole derivatives in 55–67% yields.

- The method involves esterification of carboxylic acids, formation of oxonitriles, and subsequent cyclization with hydrazine hydrate under sonication.

While these methods focus on pyrazole ring formation, the resulting pyrazoles can be functionalized or linked to morpholine moieties through nucleophilic substitution or coupling reactions.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-(2-chloroethyl)morpholine + pyrazole, K2CO3, DMF, 90 °C | Straightforward, high yield | ~78% | Widely used for direct synthesis |

| Suzuki Coupling + Buchwald–Hartwig | Pyrazolylboronic acid esters + halogenated heterocycles, Pd catalyst | Enables complex substitution | 16–69% | Useful for diverse pyrazole derivatives |

| Cyclocondensation of Hydrazines | Hydrazine + α,β-unsaturated ketones | Regioselective pyrazole synthesis | Variable | Prepares pyrazole nucleus |

| Sonication-Assisted Cyclization | Carboxylic acid → ester → oxonitrile → hydrazine hydrate + sonication | Green, efficient, rapid | 55–67% | Environmentally friendly approach |

Research Findings and Considerations

The nucleophilic substitution approach remains the most practical and efficient for preparing this compound, especially when starting from commercially available 4-(2-chloroethyl)morpholine and pyrazole derivatives.

Cross-coupling methods, while more complex, offer routes to structurally diverse analogs and can be fine-tuned for specific substitution patterns on the pyrazole or morpholine rings.

The formation of the pyrazole ring via cyclocondensation or sonication methods provides flexibility in designing pyrazole derivatives before coupling to morpholine, allowing medicinal chemists to tailor compounds for biological activity.

Reaction parameters such as temperature, solvent, base, and reaction time critically influence yields and purity. For instance, DMF and K2CO3 at 90 °C for 12 hours consistently produce good yields in substitution reactions.

Purification typically involves aqueous workup, organic extraction, drying, and concentration, with product identity confirmed by mass spectrometry and NMR spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or morpholine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrazole or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrazole or morpholine rings .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine serves as a versatile building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, including:

- Oxidation: Transforming the compound into hydroxylated derivatives.

- Reduction: Modifying functional groups attached to the pyrazole or morpholine rings.

- Substitution Reactions: Introducing new substituents to enhance biological activity or modify properties.

Medicinal Chemistry

The compound has shown potential in drug design and development due to its bioactive properties. Research indicates that:

- The pyrazole component may interact with specific enzymes or receptors, potentially inhibiting their activity.

- The morpholine ring can enhance solubility and bioavailability, facilitating interaction with biological targets.

Case studies have demonstrated its efficacy in various therapeutic areas, particularly in the development of anti-inflammatory and anti-cancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

Material Science

In material science, this compound is explored for its potential use in creating new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced mechanical strength or thermal stability.

Wirkmechanismus

The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section compares 4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine with three analogs, focusing on structural variations, synthetic accessibility, and physicochemical properties.

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine (Compound 28)

- Structural Difference : Incorporates a boronic ester substituent on the pyrazole ring.

- Synthesis : Prepared via nucleophilic substitution between 1H-pyrazole-4-boronic acid pinacol ester and 4-(2-chloroethyl)morpholine, yielding 57% .

- Key Data : Molecular formula C15H26BN3O3 , HRMS [M+H]+: 308.2138 (calcd. 308.2140).

- Application : Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery.

4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Derivatives

- Structural Difference : Replaces pyrazole with a naphthyloxy group.

- Physicochemical Properties : Higher lipophilicity (cLog P = 4.2) compared to the phenyloxy analog (cLog P = 3.2) .

- Biological Relevance : Enhanced membrane permeability but reduced solubility, impacting bioavailability in TNF-α inhibitors .

2-(1-Ethyl-1H-pyrazol-4-yl)morpholine

- Structural Difference : Pyrazole is attached at the 4-position of morpholine instead of the 1-position.

- Key Data: Limited characterization available; safety data unspecified .

- Implications : Positional isomerism may alter electronic properties and binding affinity in target proteins.

Comparative Data Table

*Estimated based on analogous structures.

Research Findings and Implications

- Synthetic Accessibility : The parent compound and its boronic ester derivative (Compound 28) are efficiently synthesized via SN2 reactions, though yields vary with steric and electronic factors .

- Lipophilicity Trends : Substituents like naphthyloxy significantly increase cLog P, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Biological Performance : Pyrazole positioning (e.g., 1-yl vs. 4-yl) influences binding to targets like CDK2 or TNF-α, though explicit data for this compound remains scarce .

Biologische Aktivität

4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 169.23 g/mol

This compound consists of a morpholine ring connected to a pyrazole moiety through an ethyl linker, which influences its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Receptors : The morpholine ring enhances solubility and bioavailability, while the pyrazole moiety may interact with specific molecular targets within cells.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may exhibit similar inhibitory effects on key biological pathways, such as those involved in cancer progression and inflammation .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Antibacterial |

| 5a | 0.25 | Antibacterial |

| 7b | 0.24 | Antifungal |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. For example, compounds with similar structures have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating that they may induce apoptosis and cell cycle arrest .

Study on CDK Inhibition

In a study focusing on CDK (Cyclin-dependent kinase) inhibitors, compounds structurally related to this compound demonstrated potent inhibitory activity against CDK2 with IC50 values in the nanomolar range. This suggests a potential for development as therapeutic agents in cancer treatment .

Evaluation of Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the morpholine group significantly enhanced the antimicrobial activity of the tested compounds compared to their pyrazole counterparts without this modification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing morpholine derivatives with halogenated pyrazole intermediates in ethanol or DMF (120–140°C, 8–12 h) is common. Yield optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of morpholine to pyrazole), temperature control, and solvent polarity . Characterization via -NMR and LC-MS is critical to confirm structural integrity and purity.

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in structural elucidation of this compound?

- Methodology :

- -NMR : Key signals include the morpholine ring protons (δ 3.5–3.7 ppm) and pyrazole protons (δ 7.2–8.1 ppm). Splitting patterns distinguish between substituent positions.

- X-ray crystallography : Resolves stereoelectronic effects, such as the orientation of the pyrazole ring relative to the morpholine moiety. For example, torsion angles between the ethyl linker and pyrazole ring (~60–80°) confirm conformational stability .

- IR : Peaks at 1600–1650 cm indicate C=N stretching in the pyrazole ring .

Q. What are the key reactivity patterns of this compound under acidic/basic conditions?

- Methodology :

- Acidic conditions : Protonation of the morpholine nitrogen enhances electrophilicity, enabling alkylation or acylation at the pyrazole ring.

- Basic conditions : Deprotonation of the pyrazole NH (pKa ~17–20) facilitates nucleophilic substitution or metal-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Stability tests (pH 1–14, 25–80°C) should be monitored via HPLC to assess degradation pathways.

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the binding affinity of this compound to biological targets like kinases or GPCRs?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for ligand-receptor interactions. The morpholine oxygen and pyrazole nitrogen are critical for hydrogen bonding .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments. For example, simulations show that the ethyl linker provides flexibility, allowing adaptation to hydrophobic pockets in kinase ATP-binding sites .

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K).

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodology :

- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 h), and compound solubility (DMSO concentration ≤0.1%).

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies .

- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) to differentiate direct target effects from off-target cytotoxicity .

Q. How does modifying the pyrazole substituents impact the compound’s pharmacokinetic profile?

- Methodology :

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF) to reduce hydrophobicity (measured via shake-flask method).

- Metabolite identification : Incubate with hepatocytes and analyze metabolites via UPLC-QTOF-MS. For example, hydroxylation at the morpholine ring increases clearance rates .

- In silico ADME : Tools like SwissADME predict bioavailability (%F) and blood-brain barrier permeability .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?

- Methodology :

- Solvent screening : Use high-throughput crystallization trials (e.g., vapor diffusion with PEG 4000 in DMF/water).

- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize the morpholine-pyrazole conformation .

- Cryoprotection : Flash-cool crystals in liquid nitrogen with glycerol (20–25%) to prevent ice formation during X-ray data collection .

Data Contradiction Analysis

Q. Why do different studies report conflicting results on the compound’s stability under oxidative conditions?

- Methodology :

- Oxidative stress tests : Use radical initiators (e.g., AIBN) in accelerated stability studies. Discrepancies may arise from trace metal impurities (e.g., Fe) catalyzing degradation .

- HPLC-DAD/MS : Identify degradation products (e.g., morpholine ring-opening products) and correlate with storage conditions (light, temperature) .

Q. How can researchers reconcile variations in reported synthetic yields (40–85%) for this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, Pd(OAc) vs. Pd(PPh) in coupling reactions impacts yield by 20–30% .

- Scale-up effects : Pilot studies (1 mmol vs. 100 mmol) reveal mixing efficiency and heat transfer limitations.

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID 13043020) for validated reaction conditions .

- Structural Data : Crystallographic information in Acta Crystallographica Section E (DOIs: 10.1107/S1600536809023144, 10.1107/S1600536810019411) .

- Biological Assays : Standardize protocols using NIH/NCBI guidelines for kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.